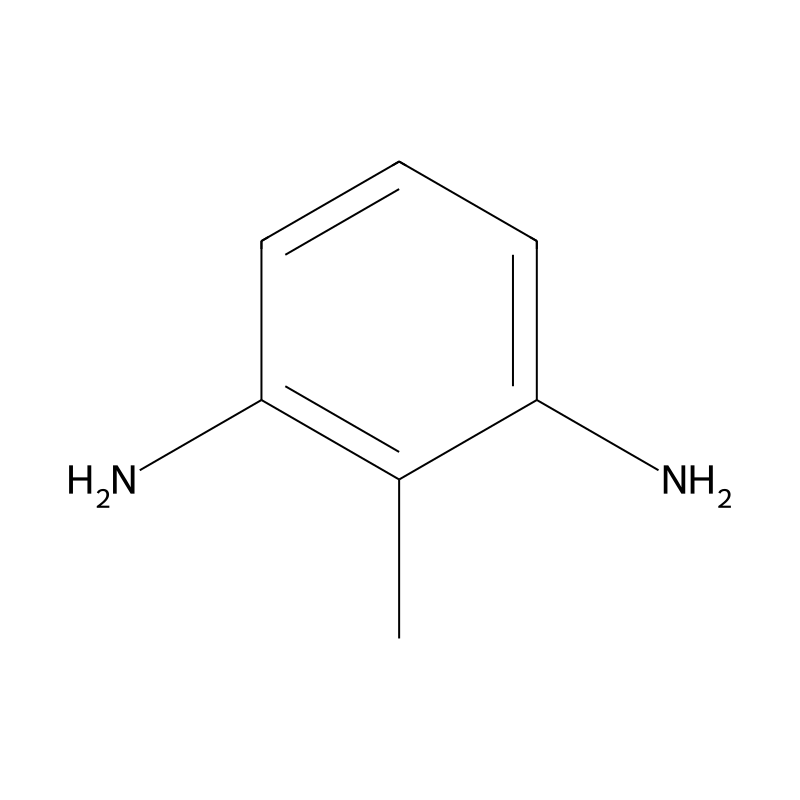

2,6-Diaminotoluene

C7H10N2

C7H10N2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C7H10N2

C7H10N2

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 3.17 m/L at 25 °C (est)

Soluble in water, ethanol, benzene

Solubility in water: poo

Synonyms

Canonical SMILES

2,6-Diaminotoluene (2,6-TDA) is a highly symmetrical aromatic diamine characterized by two primary amino groups positioned ortho to a central methyl group [1]. In industrial and advanced materials procurement, it serves as a critical precursor for 2,6-toluene diisocyanate (2,6-TDI), a specialized chain extender in polyurethanes, and a sterically hindered curing agent for epoxy resins [2]. Unlike standard commercial toluene diamine mixtures (typically an 80/20 blend of 2,4- and 2,6-isomers), pure 2,6-TDA offers a uniquely constrained reactive environment, making it a high-value selection for formulations requiring precise kinetic control, symmetric cross-linking, and specific thermal or mechanical properties in high-performance polymers [1].

Substituting pure 2,6-TDA with the more common 2,4-TDA isomer or the industry-standard 80/20 TDA mixture fundamentally alters polymerization kinetics and processability [1]. In 2,4-TDA, the para-amine is sterically unhindered, leading to rapid, asymmetric reactivity that drastically shortens the 'pot life' (open time) of epoxy and polyurethane resins [2]. In contrast, both amino groups in 2,6-TDA are sterically shielded by the adjacent ortho-methyl group, resulting in a significantly slower, controlled, and symmetric curing profile[1]. For manufacturers of large-area composites, complex molds, or precision membranes, using a generic mixture instead of pure 2,6-TDA causes premature hardening, uneven cross-link density, and compromised structural integrity [2].

Steric Hindrance and Extended Pot Life in Resin Curing

The molecular geometry of 2,6-TDA dictates its behavior as a curing agent. Because both amine groups are located at the 2- and 6-positions (ortho to the methyl group), they experience significant steric hindrance. Comparative thermal analysis (DSC) of curing systems utilizing 2,6-substituted diamines versus 2,4-substituted diamines demonstrates that the 2,6-isomer provides a delayed reaction mechanism [1]. While 2,4-TDA derivatives exhibit a rapid initial exotherm due to the unhindered para-amine, 2,6-TDA systems show a slower, dual-stage reaction profile that significantly extends the pot life of the resin [1].

| Evidence Dimension | Reaction kinetics and pot life |

| Target Compound Data | 2,6-TDA (sterically hindered ortho-amines) |

| Comparator Or Baseline | 2,4-TDA (unhindered para-amine) |

| Quantified Difference | 2,6-TDA imparts a delayed, slower reaction profile (extended pot life) compared to the rapid single-stage exotherm of 2,4-TDA. |

| Conditions | Differential scanning calorimetry (DSC) of epoxy resin curing. |

Extended pot life is critical for the homogeneous filling of large or complex molds before the thermoset hardens.

Enhanced Gas Permselectivity in Copolyimide Membranes

When utilized as a comonomer in the synthesis of 6FDA-durene polyimides, 2,6-TDA (2,6-DAT) quantitatively alters the gas transport properties of the resulting membrane [1]. Experimental data shows that as the molar content of 2,6-TDA increases in the copolyimide, the permselectivity for critical gas pairs such as CO2/N2 and O2/N2 increases, driven by tighter polymer chain packing and enhanced solubility selectivity [1]. This comes at the cost of overall gas permeability, which decreases as the kinetic diameter of the penetrant molecules increases [1].

| Evidence Dimension | Gas pair permselectivity (CO2/N2 and O2/N2) |

| Target Compound Data | 6FDA-durene/2,6-TDA copolyimide |

| Comparator Or Baseline | Baseline 6FDA-durene homopolyimide |

| Quantified Difference | Addition of 2,6-TDA increases CO2/N2 and O2/N2 selectivity while decreasing absolute permeability. |

| Conditions | Gas permeation testing of synthesized copolyimide membranes. |

Buyers developing high-purity gas separation membranes must procure 2,6-TDA to prioritize selectivity over raw throughput.

Volumetric Properties and Solution Density

In liquid-phase processing and formulation, 2,6-TDA exhibits distinct volumetric properties compared to its 2,4-TDA isomer. Experimental measurements of binary mixtures from 293.15 K to 333.15 K demonstrate that for a given solvent (water, ethanol, propan-1-ol, or butan-1-ol) and identical molality, the density of 2,6-TDA solutions is consistently higher than that of 2,4-TDA solutions[1]. Both isomers show a linear increase in density with solute molality and a linear decrease with rising temperature, but the baseline density offset remains constant [1].

| Evidence Dimension | Solution density (ρ) |

| Target Compound Data | 2,6-TDA in solvent |

| Comparator Or Baseline | 2,4-TDA in the same solvent |

| Quantified Difference | ρ(2,6-TDA) > ρ(2,4-TDA) at equivalent temperatures and molalities. |

| Conditions | Binary mixtures in water, ethanol, propan-1-ol, and butan-1-ol at 293.15 to 333.15 K under atmospheric pressure. |

Accurate density data is required for precise volumetric dosing, reactor sizing, and fluid dynamic modeling in industrial polymer synthesis.

Extended Pot-Life Epoxy and Polyurethane Curing

Ideal for manufacturing large-scale composite materials or intricate molded parts where the sterically hindered ortho-amines of 2,6-TDA provide the necessary delay in curing kinetics, preventing premature hardening[1].

High-Selectivity Gas Separation Membranes

Procured as a critical diamine comonomer for synthesizing advanced copolyimides (e.g., 6FDA-based) designed to separate CO2 from N2 or O2 from N2, leveraging its ability to tighten polymer free volume and boost permselectivity [2].

Isomer-Pure 2,6-TDI Synthesis

Essential precursor for chemical plants producing pure 2,6-toluene diisocyanate, which is required for specialty elastomers and coatings that cannot tolerate the asymmetric reactivity of the standard 80/20 TDI commercial mixture [3].

References

- [1] European Patent Office. 'EP0443344A2 - Epoxy resin systems containing methyl-2,6-cyclohexanediamine'.

- [2] Liu, S.L., et al. 'The physical and gas permeation properties of 6FDA-durene/2,6-diaminotoluene copolyimides.' Polymer 42.21 (2001): 8847-8855.

- [3] World Health Organization. 'Environmental Health Criteria 74: DIAMINOTOLUENES'. International Programme on Chemical Safety.

Physical Description

OtherSolid

Solid

COLOURLESS CRYSTALS. TURNS BROWN ON EXPOSURE TO AIR.

Colorless prisms (from water).

Color/Form

XLogP3

Boiling Point

289 °C

Density

LogP

Melting Point

106.0 °C

106 °C

106°C

105-106 °C

223°F

UNII

Related CAS

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Vapor Pressure

2.13 kPa at 150 °C /0.000246 mm Hg at 25 °C/ (extrapolated)

Vapor pressure, kPa at 150 °C: 2.13

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Biological Half Life

Methods of Manufacturing

CATALYTIC REDUCTION OF MIXED DINITROTOLUENES TO FORM MIXED TOLUENEDIAMINES FOLLOWED BY ISOLATION OF THE 2,6-ISOMER IN A MIXTURE WITH 2,4-ISOMER.

General Manufacturing Information

1,3-Benzenediamine, 2-methyl-: ACTIVE

From a commercial standpoint, the most important toluenediamine isomers are the meta, or 2,4- and 2,6-isomers, which are obtained as a mixture by hydrogenation of the corresponding dinitrotoluenes. ... About 4% of the 2,3- and 3,4-isomers are formed as byproducts during toluene dinitration, and the same isomeric diamines subsequently appear as impurities in the mixture of m-diamines. They can be removed by distillation and are sold as commercial o-toluenediamine.

Analytic Laboratory Methods

Method: OSHA 65; Procedure: gas chromatography using an electron capture detector; Analyte: 2,6-diaminetoluene; Matrix: air; Detection Limit: 12 parts per trillion (58 nanogram/cu m).

Method is presented fordetermination of 2,6-diaminotoluene in aqueous extracts of food-contact boil-in-bag & retortable pouches. Extracts were subjected to methylene chloride extraction clean-up procedure which effected a 50 fold concentration. A 500 uL portion of concentrate was analyzed by HPLC on a reversed-phase, 5 um, C8 column. Lower limit of detection was 40 ng in unconcentrated aqueous extracts. Results of migration studies are also presented.

The use of HPLC for the determination of carcinogenic phenylenediamines was studied. Detection limits using UV and electrochemical detectors showed that electron detectors were superior in most cases. Chromatographic conditions and sample preparation procedures were described for many phenylenediamines of environmental significance. /Phenylenediamines/